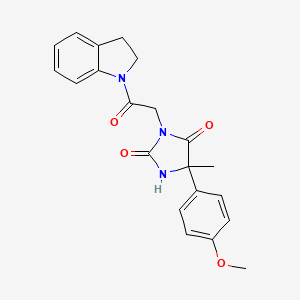

3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione

Description

3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core with two key substituents:

- Position 3: A 2-(indolin-1-yl)-2-oxoethyl group, introducing a bicyclic indole moiety linked via a ketone.

- Position 5: A 4-methoxyphenyl and methyl group, providing steric bulk and electronic modulation via the methoxy substituent.

This compound belongs to a broader class of hydantoins, which are widely studied for their biological activities, including enzyme inhibition (e.g., aldose reductase, DprE1) and antimicrobial properties .

Properties

IUPAC Name |

3-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-21(15-7-9-16(28-2)10-8-15)19(26)24(20(27)22-21)13-18(25)23-12-11-14-5-3-4-6-17(14)23/h3-10H,11-13H2,1-2H3,(H,22,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSGSNHKDEOAVFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)CC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

Formation of Indolin-1-yl Intermediate: The indoline moiety can be synthesized through the cyclization of o-nitrobenzylamine derivatives.

Condensation Reaction: The indolin-1-yl intermediate is then reacted with 2-oxoethyl derivatives under basic conditions to form the 2-(Indolin-1-yl)-2-oxoethyl intermediate.

Imidazolidine Ring Formation: The final step involves the reaction of the intermediate with 4-methoxyphenyl and methyl groups under acidic or basic conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indoline moiety, leading to the formation of indole derivatives.

Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

Substitution: The methoxyphenyl group can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

Oxidation: Indole derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted methoxyphenyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It has been evaluated through various assays, including those conducted by the National Cancer Institute (NCI). The compound exhibited significant antimitotic activity against a range of human tumor cell lines, with mean growth inhibition values indicating effective cytotoxicity.

Case Study: NCI Assessment

- Method : Single-dose assay across approximately sixty cancer cell lines.

- Results : The compound showed a mean GI50 value of 15.72 μM, indicating substantial growth inhibition in cancer cells .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Compounds with similar indolin and triazole moieties have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Evaluation

- Findings : Related indole-containing compounds demonstrated low minimum inhibitory concentrations (MICs) against MRSA, suggesting enhanced antimicrobial efficacy due to the presence of indolin structures .

Anti-inflammatory Effects

Research indicates that derivatives of this compound may possess anti-inflammatory properties. Compounds with similar structures have been shown to reduce inflammation markers in experimental models.

Case Study: Inflammatory Response

- Observation : Indolin derivatives have been linked to decreased levels of pro-inflammatory cytokines in vitro, suggesting therapeutic potential for inflammatory diseases .

Summary of Findings

The applications of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione span several important areas in medicinal chemistry:

- Anticancer Activity : Significant growth inhibition in multiple cancer cell lines.

- Antimicrobial Activity : Effective against MRSA and other bacterial strains.

- Anti-inflammatory Effects : Potential to reduce inflammation markers.

Mechanism of Action

The mechanism of action of 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.

Comparison with Similar Compounds

Comparative Data Table

Key Findings and Implications

Synthetic Efficiency : The indolinyl group’s bulk may reduce yields compared to smaller substituents (e.g., difluorophenyl), as seen in Compound 24 (25% vs. 70% for bromophenyl analogs) .

Bioactivity: Position 3 substituents critically influence target specificity. For example, dichlorophenyl (BIRT 377) and indolinyl groups may enhance binding to hydrophobic enzyme pockets, while amino groups enable derivatization .

Biological Activity

The compound 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione, also known by its CAS number 941949-27-5, is a novel synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Structure:

- Molecular Formula: C23H20N4O3

- Molecular Weight: 432.5 g/mol

The structure of the compound features an indoline moiety linked to a methoxyphenyl group and an imidazolidine dione core, which is believed to contribute to its diverse biological activities.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing indole and thiazolidinone cores have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Study Findings:

- A study evaluated the antimicrobial activity of indole-containing compounds and found that they exhibited potent antibacterial effects against Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) ranging from 37.9 to 113.8 μM for the most active derivatives .

- The compound's structure suggests potential activity against resistant strains due to the presence of multiple pharmacophores that can interact with different biological targets.

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| 5d | 37.9 | S. aureus |

| 5g | 43–172 | E. coli |

| 5k | 248–372 | MRSA |

Anticancer Activity

The imidazolidine scaffold has been associated with anticancer properties in various studies. Compounds derived from this scaffold have been reported to inhibit cancer cell proliferation through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Research Insights:

- In vitro studies indicated that similar imidazolidine derivatives inhibited the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), with IC50 values significantly lower than those of standard chemotherapeutic agents .

- The proposed mechanism involves the activation of apoptotic pathways and inhibition of tumor growth factors.

Anti-inflammatory Activity

Compounds featuring the indole structure have been noted for their anti-inflammatory properties, potentially making them useful in treating conditions like arthritis and other inflammatory diseases.

Mechanism of Action:

- Indole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. The presence of methoxy groups in the structure may enhance this inhibitory effect .

Case Studies

-

Antimicrobial Efficacy Against Resistant Strains:

A series of experiments were conducted where the compound was tested against Methicillin-resistant Staphylococcus aureus (MRSA). Results showed that it exhibited superior activity compared to conventional antibiotics like ampicillin, highlighting its potential as a novel antimicrobial agent. -

Cancer Cell Line Studies:

In a comparative study involving various cancer cell lines, the compound demonstrated significant cytotoxicity against MCF-7 cells with an IC50 value of approximately 15 µM, indicating its potential as an anticancer therapeutic .

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-(Indolin-1-yl)-2-oxoethyl)-5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 5-(4-methoxyphenyl)-5-methylimidazolidine-2,4-dione with 2-chloro-1-(indolin-1-yl)ethan-1-one in the presence of a base (e.g., sodium acetate) under reflux conditions in acetic acid. The reaction progress is monitored using TLC, and the product is purified via recrystallization from a DMF/acetic acid mixture .

Q. How is the structural identity of this compound confirmed in academic research?

Structural confirmation relies on spectroscopic techniques:

- NMR Spectroscopy : H and C NMR are used to verify substituent positions and coupling patterns. For example, indoline protons appear as distinct multiplets in the aromatic region (δ 7.0–8.0 ppm), while the imidazolidinedione carbonyl groups resonate near δ 170–175 ppm .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous confirmation of stereochemistry and molecular packing, particularly for resolving ambiguities in asymmetric centers .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Key safety measures include:

- Using PPE (gloves, lab coats, goggles) to avoid skin/eye contact.

- Working in a fume hood to minimize inhalation risks.

- Storing the compound in a sealed container away from oxidizers and moisture, as per guidelines for structurally similar hydantoin derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

Yield optimization involves:

- Solvent Screening : Testing polar aprotic solvents (e.g., DMF, DMSO) to enhance reactivity.

- Catalyst Exploration : Employing phase-transfer catalysts (e.g., TBAB) to accelerate nucleophilic substitutions.

- Computational Pre-screening : Using density functional theory (DFT) to predict transition states and identify energetically favorable pathways, as demonstrated in ICReDD's reaction design workflows .

Q. What advanced techniques resolve contradictory spectral data (e.g., unexpected splitting in NMR signals)?

Contradictions in NMR data may arise from dynamic processes (e.g., rotameric equilibria) or impurities. Solutions include:

Q. How can mechanistic studies elucidate the compound’s reactivity in biological or catalytic systems?

Mechanistic insights are gained through:

Q. What strategies address discrepancies in reported biological activity data for this compound?

Discrepancies often stem from impurities or assay variability. Mitigation involves:

Q. How can researchers evaluate the compound’s stability under varying experimental conditions?

Stability assessments include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.